molecular formula C19H18O3S B2989369 Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate CAS No. 1205545-66-9

Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B2989369
CAS No.: 1205545-66-9
M. Wt: 326.41
InChI Key: QPOUBOSLVZOEQM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate (CAS 1205545-66-9) is a functionalized cyclohexenone ester of high interest in organic synthesis and pharmaceutical research . Its molecular structure, with a formula of C19H18O3S and a molecular weight of 326.4 g/mol, features a cyclohexenone core strategically substituted with phenyl and thiophen-3-yl groups at the 6 and 4 positions, respectively, while an ethyl ester is located at the 1-position . This specific arrangement confers unique electronic properties and makes the compound a versatile synthetic intermediate, particularly for constructing complex molecules with potential biological activity . The ketone at position 2 and the ester group are reactive handles for further chemical transformations, including condensations and nucleophilic additions . The density is predicted to be 1.226 g/cm³ at 20 °C, and it has a melting point of 116-117 °C (from Dichloromethane/Hexane) . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-oxo-6-phenyl-4-thiophen-3-ylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3S/c1-2-22-19(21)18-16(13-6-4-3-5-7-13)10-15(11-17(18)20)14-8-9-23-12-14/h3-9,11-12,16,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOUBOSLVZOEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CSC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a malonic ester derivative in the presence of a base catalyst. The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the pure compound. Process optimization and scaling up are critical to ensure cost-effective production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclohexene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Reagents such as halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate has shown promise in various scientific research applications:

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The compound may also modulate enzyme activity or bind to receptors involved in inflammatory responses.

Comparison with Similar Compounds

Conformational Analysis and Crystallography

The cyclohexene ring conformation is highly sensitive to substituents:

Compound Name Conformation Puckering Parameters (Q, θ, φ) Dihedral Angle Between Aryl Groups Reference
Ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxocyclohex-3-ene-1-carboxylate Envelope (A), Half-chair (B) Q = 0.477 Å, θ = 57.3° (A); Q = 0.477 Å, θ = 50.6° (B) 89.9° (A), 76.4° (B)
Methyl 4,6-bis(4-FPh)-2-oxocyclohex-3-ene-1-carboxylate Half-chair Q = 0.48 Å, θ = 51° 85.2°
Ethyl 4-(2,4-diClPh)-6-(4-FPh)-2-oxocyclohex-3-ene-1-carboxylate Distorted envelope Q = 0.45 Å, θ = 55° 72.8°
  • Thiophene vs.
  • Disorder in Crystal Structures : Derivatives like ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxocyclohex-3-ene-1-carboxylate exhibit disorder in the cyclohexene ring and substituents, attributed to steric flexibility of aryl groups .

Biological Activity

Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C18H16O3SC_{18}H_{16}O_3S and features a cyclohexene ring with various substituents that contribute to its biological properties. The synthesis typically involves the reaction of ethyl acetoacetate with substituted thiophenes, leading to the formation of the desired cyclohexene derivative.

Synthetic Route:

  • Formation of Cyclohexene Ring: Achieved through a Diels-Alder reaction.
  • Introduction of Thiophene Ring: Utilizes cross-coupling reactions.
  • Esterification: Final step involves esterification with ethanol.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. It was evaluated against various reactive oxygen species (ROS) using assays like ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). The compound exhibited promising antioxidant activity with an IC50 value significantly lower than that of ascorbic acid, indicating its potential as a natural antioxidant agent .

CompoundIC50 (μg/mL)
This compound28.23
Ascorbic Acid30.23

Antimicrobial Activity

The compound has shown antimicrobial properties in various studies. For instance, derivatives of similar structures have been reported to exhibit significant antibacterial and antifungal activities against a range of pathogens, suggesting that this compound may possess similar effects due to its structural analogies .

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and affecting metabolic pathways.
  • Antioxidant Mechanism: By scavenging free radicals, it reduces oxidative stress in cells, which is crucial in preventing cellular damage.
  • Antimicrobial Mechanism: The exact mechanism remains to be fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of compounds related to this compound:

  • Anticancer Studies: Similar derivatives have demonstrated efficacy against drug-resistant cancer cells by inducing apoptosis and inhibiting tumor growth .
  • Anticonvulsant Activity: Some related compounds have been identified as having anticonvulsant properties, indicating potential therapeutic applications in neurological disorders .
  • Material Science Applications: The compound has also been explored for its potential use in developing advanced materials due to its unique electronic properties.

Q & A

Basic Synthesis

Q: What is the standard methodology for synthesizing Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate? A: The compound is synthesized via a Michael addition reaction between a chalcone precursor (e.g., 1-(thiophen-3-yl)-3-phenylprop-2-en-1-one) and ethyl acetoacetate in ethanol under basic conditions (e.g., 10% KOH or NaOH). The mixture is refluxed (2–8 hours), cooled, and recrystallized from ethanol, yielding 58–78% of the product as an isomeric mixture .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve regioselectivity and yield? A: Regioselectivity is influenced by substituent electronic effects on the chalcone. Electron-withdrawing groups on the aryl rings enhance electrophilicity, favoring cyclization. Optimizing reaction time (e.g., 8-hour reflux), temperature (80–90°C), and base concentration (10% NaOH) improves yield. Automated flow reactors may reduce side reactions in complex derivatives .

Structural Analysis (Basic)

Q: What spectroscopic techniques confirm the compound’s structure? A:

  • 1H/13C NMR : Identifies proton environments (e.g., cyclohexenone α,β-unsaturated ketone at δ ~5.5–6.5 ppm) and ester carbonyl (δ ~170 ppm).
  • IR : Confirms C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone).
  • Mass spectrometry : Validates molecular ion ([M⁺] at m/z 354.3) and fragmentation patterns .

Structural Analysis (Advanced)

Q: How does X-ray crystallography resolve conformational disorder in the cyclohexene ring? A: The cyclohexene ring exhibits envelope, half-chair, or screw-boat conformations. SHELXL models disorder by splitting atomic positions with refined occupancy ratios (e.g., 0.684:0.316). Puckering parameters (Q, θ, φ) quantify deviations from ideal geometry, while dihedral angles between aryl groups (e.g., 76–90°) reveal steric interactions .

Biological Activity (Basic)

Q: What biological activities are reported for related derivatives? A: Analogues with thiophene and aryl substituents show anti-inflammatory (IC₅₀ ~10 µM via NF-κB inhibition), analgesic (30–40% reduction in edema), and antimicrobial activity (MIC ~25 µg/mL against S. aureus) .

Biological Activity (Advanced)

Q: How do substituents influence target interactions (e.g., NF-κB)? A: Thiophene-3-yl enhances π-π stacking with hydrophobic pockets in the NF-κB p65 subunit. Para-substituted aryl groups (e.g., 4-propoxyphenyl in derivative 5c) improve solubility and binding affinity, reducing TNF-α production by 60% in vitro .

Analytical Challenges

Q: What challenges arise in isolating isomeric mixtures? A: The reaction often produces cis/trans isomers due to steric hindrance during cyclization. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or fractional crystallization in ethanol resolves isomers, though yields may drop to 50–60% .

Data Contradictions

Q: How to address discrepancies in biological activity across derivatives? A: Contradictions arise from assay variability (e.g., cell line sensitivity) or impurities. Validate purity via HPLC (>95%) and standardize assays (e.g., LPS-induced RAW264.7 macrophages for NF-κB). SAR studies highlight the necessity of the 4-thiophen-3-yl group for activity .

Crystallography

Q: Which software is preferred for refining crystal structures? A: The SHELX suite (SHELXL for refinement, SHELXS for solution) is widely used for small-molecule crystallography. It handles disorder, twinning, and high-resolution data, with R1 values <5% for reliable models .

Applications in Drug Development

Q: How is this compound utilized in synthesizing spiro compounds? A: The α,β-unsaturated ketone undergoes nucleophilic attack by hydrazines or hydroxylamines to form spiro-pyrazolines or isoxazoles. These intermediates are explored for anticancer activity (e.g., tubulin polymerization inhibition) .

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